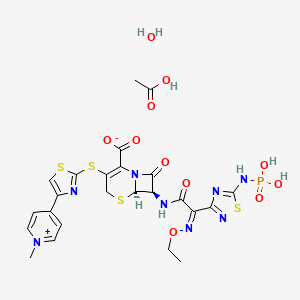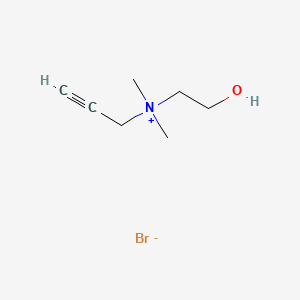
Propargylcholine
Übersicht
Beschreibung
Propargylcholine is a molecular tool used to study the biochemical and metabolic processes of Choline-containing phospholipids in cells . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargylcholine is involved in the synthesis of phosphatidylcholine through CCTβ3 activation on lipid droplets, which is crucial for sustaining autophagy and long-term cell survival . Another approach involves the use of propargylsilanes for deoxygenative bispropargylation .Molecular Structure Analysis
Propargylcholine bromide contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular formula is C7H14BrNO .Chemical Reactions Analysis
Propargylcholine phospholipids can be analyzed by MS. The routine employs 1-radyl-2-lyso-sn-glycero-3-phosphopropargylcholines as labeled lysophosphatidylcholine precursors, which upon cellular conversion direct the traceable tag with superb specificity and efficiency to the primary target lipid class .Physical And Chemical Properties Analysis
Propargylcholine has a molecular weight of 208.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors. It has three rotatable bonds. Its exact mass and monoisotopic mass are 207.02588 g/mol. Its topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Methods of Application
The propargyl moiety is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Results or Outcomes
The propargyl group has been successfully introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration .
Fluorescence Imaging of Choline Phospholipids in Plants
Specific Scientific Field
This application falls under the field of Plant Biology .
Summary of the Application
Propargylcholine, a bioortholog of choline, can be used to label the major membrane lipid, phosphatidylcholine, and other choline phospholipids in plants . This technique is used to further delineate the dynamic structural and signaling roles of these lipids in plant cells .
Methods of Application
Propargylcholine is taken up by roots and incorporated into plant tissue. After the tissue is harvested and fixed, a click-chemistry reaction covalently links the alkyne group of propargylcholine to a fluorescently-tagged azide, resulting in specific labeling of choline phospholipids .
Results or Outcomes
Uptake of propargylcholine, followed by click chemistry with fluorescein or Alexa Fluor 594 azide was used to visualize choline phospholipids in cells of root, leaf, stem, silique and seed tissues from Arabidopsis thaliana . This method provides a direct way to metabolically tag and visualize specific lipid molecules in plant cells .
Assay of Phospholipid Synthesis and Localization
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Propargylcholine can be used to assay phospholipid synthesis and localization in cells and tissues . This technique is used to further understand the synthesis and distribution of phospholipids in various biological systems .
Methods of Application
Propargylcholine is introduced into cells and tissues, where it is incorporated into phospholipids. The localization of these phospholipids can then be determined using Raman scattering microscopy or click chemistry labeling with fluorescent or affinity-tagged azides .
Results or Outcomes
The use of Propargylcholine has allowed for the successful assay of phospholipid synthesis and localization in various cells and tissues .
Inhibition of Cell Growth
Specific Scientific Field
This application falls under the field of Cell Biology .
Summary of the Application
Propargylcholine has been found to inhibit cell growth . This property makes it a potential tool for studying cell proliferation and potentially for the development of anti-cancer therapies .
Methods of Application
Propargylcholine is introduced into cell cultures, where it inhibits cell growth . The extent of inhibition can be measured using standard cell proliferation assays .
Results or Outcomes
Propargylcholine has been shown to effectively inhibit cell growth in various cell culture systems .
Synthesis of Propargylated Building Blocks and Intermediates
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Methods of Application
The propargyl moiety is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Results or Outcomes
The propargyl group has been successfully introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration .
Metabolic Tagging and Visualization of Specific Lipid Molecules in Plant Cells
Specific Scientific Field
This application falls under the field of Plant Biology .
Summary of the Application
Propargylcholine, a bioortholog of choline, can be used to label the major membrane lipid, phosphatidylcholine, and other choline phospholipids in plants . This technique is used to further delineate the dynamic structural and signaling roles of these lipids in plant cells .
Methods of Application
Propargylcholine is taken up by roots and incorporated into plant tissue. After the tissue is harvested and fixed, a click-chemistry reaction covalently links the alkyne group of propargylcholine to a fluorescently-tagged azide, resulting in specific labeling of choline phospholipids .
Results or Outcomes
Uptake of propargylcholine, followed by click chemistry with fluorescein or Alexa Fluor 594 azide was used to visualize choline phospholipids in cells of root, leaf, stem, silique and seed tissues from Arabidopsis thaliana . This method provides a direct way to metabolically tag and visualize specific lipid molecules in plant cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUCZDUIQLBJB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC#C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylcholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



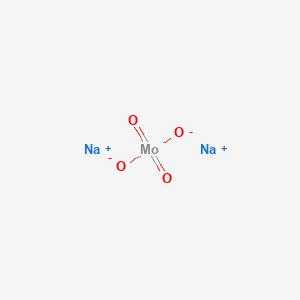
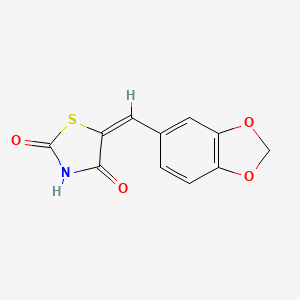
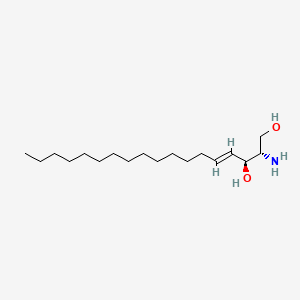
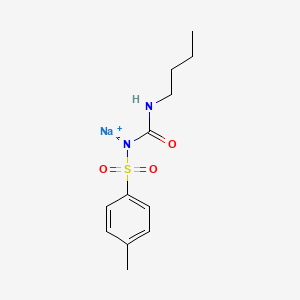
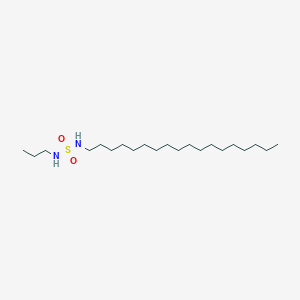
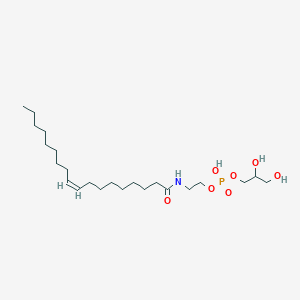
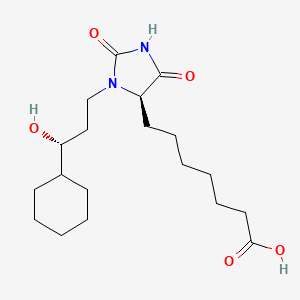
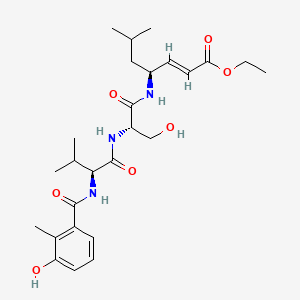
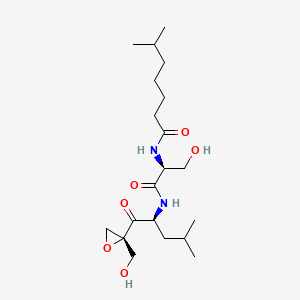
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
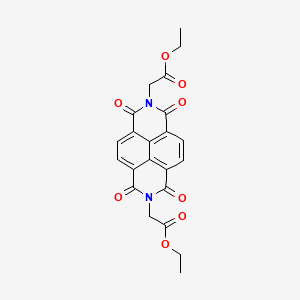
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
